![molecular formula C5H10N2O3S B13590899 [(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea](/img/structure/B13590899.png)
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea is a chemical compound with the molecular formula C5H10N2O3S It is characterized by the presence of a thietan ring, which is a four-membered ring containing sulfur, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea typically involves the reaction of a thietan derivative with a urea derivative under controlled conditions. One common method involves the use of [(1,1-dioxo-1lambda6-thietan-3-yl)methyl]amine as a starting material, which is then reacted with an isocyanate to form the desired urea compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted urea derivatives.
Aplicaciones Científicas De Investigación
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea involves its interaction with specific molecular targets. The thietan ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]urea: Similar structure but with a five-membered thiolan ring instead of a four-membered thietan ring.
[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]amine: Lacks the urea moiety but contains the thiolan ring.
Uniqueness
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea is unique due to its four-membered thietan ring, which imparts distinct chemical and biological properties. This structural feature can lead to different reactivity and interactions compared to similar compounds with five-membered rings or without the urea moiety.
Propiedades
Fórmula molecular |
C5H10N2O3S |
|---|---|
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
(1,1-dioxothietan-3-yl)methylurea |
InChI |
InChI=1S/C5H10N2O3S/c6-5(8)7-1-4-2-11(9,10)3-4/h4H,1-3H2,(H3,6,7,8) |
Clave InChI |
RMDBCLRCGCVQBW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1(=O)=O)CNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


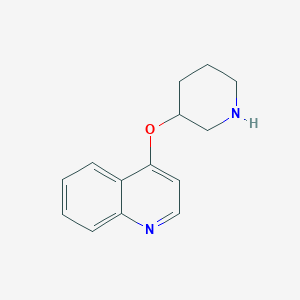
![Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)
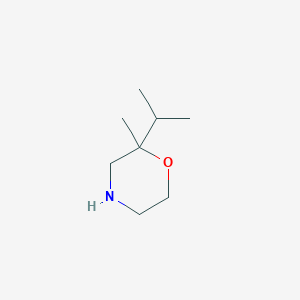

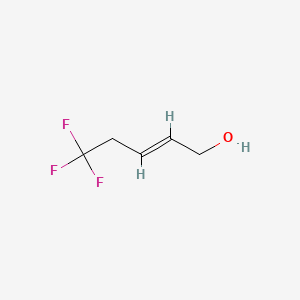
![O-[(2-phenylphenyl)methyl]hydroxylamine](/img/structure/B13590840.png)

![1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol](/img/structure/B13590852.png)
![Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride](/img/structure/B13590857.png)
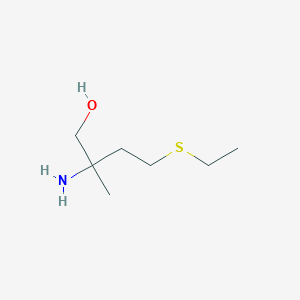


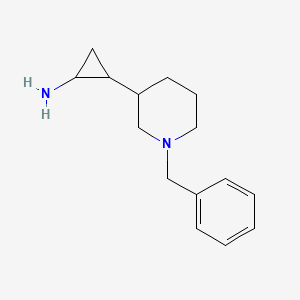
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]aminedihydrochloride](/img/structure/B13590901.png)
